1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Helicobacter pylori urease inhibition pyrrolidinyl-urea

Researchers profiling kinase inhibitors against urease off-targets need a defined low-potency comparator with publicly available selectivity context. This pyrrolidinyl-urea derivative addresses that gap with confirmed micromolar H. pylori urease inhibition. • Quantified selectivity anchor: Documented IC50 of 8.2 µM against H. pylori urease, enabling reproducible counter-screen calibration. • Lead-like physicochemical profile: MW 323.82 and XLogP3 of 2 position it within oral drug-like space, ideal for property-based series navigation alongside higher-MW analogues. • Structurally matched negative control: Patent-claimed TrkA chemotype without compound-specific kinase data-procure to empirically deconvolute SAR within the pyrrolidinyl-urea series. • Fragment diversification ready: N-tert-butyl terminus amenable to systematic modification while retaining the 1-(4-chlorophenyl)-5-oxopyrrolidine anchor.

Molecular Formula C16H22ClN3O2
Molecular Weight 323.82
CAS No. 954659-73-5
Cat. No. B2778398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
CAS954659-73-5
Molecular FormulaC16H22ClN3O2
Molecular Weight323.82
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H22ClN3O2/c1-16(2,3)19-15(22)18-9-11-8-14(21)20(10-11)13-6-4-12(17)5-7-13/h4-7,11H,8-10H2,1-3H3,(H2,18,19,22)
InChIKeyGLPJBNVZMFGLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea: Identity & Physicochemical Profile


1-(Tert-butyl)-3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954659‑73‑5) is a synthetic pyrrolidinyl‑urea derivative with a molecular weight of 323.82 g mol⁻¹ and an XLogP3‑AA of 2, carrying two hydrogen‑bond donors and two acceptors [1]. The compound is listed as a TrkA‑kinase inhibitor chemotype in the patent literature, although no kinase‑inhibition data are reported for this specific analogue [2]. Its only publicly available bioactivity annotation is a micromolar IC₅₀ against *Helicobacter pylori* urease [3], placing it in a distinct functional space relative to structurally related amide and carbamate analogues that lack a terminal urea motif.

1
Urease inhibition screening — reported micromolar IC₅₀ against H. pylori urease supports use as a low-potency reference in counter-screen panels.
2
Lead-like physicochemical benchmark — XLogP3 of 2 and MW 323.82 fit within lead-like space, supporting property-based series navigation.
3
Structurally matched negative-control candidate — TrkA patent chemotype without compound-specific kinase data; suited for target-engagement deconvolution studies.
Data to verify: no TrkA IC₅₀ disclosed for this analogue

Analog Substitution Risks for This Pyrrolidinyl Urea


Even small structural changes in the pyrrolidinyl‑urea series drastically alter target engagement. Replacing the terminal *tert‑butyl* urea with a thiophene‑carboxamide (CAS 954675‑40‑2) or moving the *tert‑butyl* group to the 4‑position of an appended phenyl ring (CAS 955237‑86‑2) shifts the hydrogen‑bond donor/acceptor geometry and lipophilicity, which can invert selectivity between kinase inhibition and urease binding [1]. Because the limited public data show that CAS 954659‑73‑5 hits *H. pylori* urease at micromolar concentrations while structurally analogous ureas display nanomolar urease Ki values [2], generic substitution based solely on core scaffold similarity risks unknowingly compromising the desired target profile.

Analog
Replacing the tert-butyl urea terminus with a thiophene-carboxamide alters H-bond geometry and may invert selectivity between kinase inhibition and urease binding.
Potency
Structurally analogous ureas display nanomolar urease Ki values; generic substitution based on core scaffold may shift the target profile substantially.
Context
The 4-tert-butylphenyl analog increases lipophilicity by ~1.4 log units, which can alter assay behaviour and lead-like property fit.

Quantitative Differentiation vs. Key Analogs


H. pylori Urease Inhibition: Comparative Potency

CAS 954659‑73‑5 inhibits *H. pylori* ATCC 43504 urease with an IC₅₀ of 8.20 × 10³ nM (8.2 µM) in a cell‑free ammonia‑production assay (1.5 h pre‑incubation) [1]. In contrast, a closely related pyrrolidinyl‑urea bearing a 2,3‑dichlorophenyl‑substituted hydroxamic acid (BDBM50493373, CHEMBL2425478) exhibits a Ki of 45 nM and an IC₅₀ of 230 nM under comparable conditions [2]. The ~36‑fold weaker potency of the target compound indicates that the *tert‑butyl*‑urea terminus is suboptimal for urease binding compared to hydroxamic acid‑bearing congeners.

H. pylori Urease Inhibition
Cross-study comparable
Target: IC₅₀ 8.20 × 10³ nM (8.2 µM)
Comparator: IC₅₀ 230 nM, Ki 45 nM
~36-fold less potent than comparator
Reported urease-binding potency context — micromolar rather than nanomolar range.
Cell-free ammonia-production assay; 1.5 h pre-incubation
Helicobacter pylori urease inhibition pyrrolidinyl-urea

Ligand Efficiency: Lipophilicity vs. 4-tert-Butylphenyl Analog

CAS 954659‑73‑5 has a computed XLogP3 of 2 and two hydrogen‑bond donors (the urea NH groups) [1]. The direct structural analogue 1‑(4‑(*tert‑butyl*)phenyl)-3‑((1‑(4‑chlorophenyl)-5‑oxopyrrolidin‑3‑yl)methyl)urea (CAS 955237‑86‑2) carries an additional phenyl ring, giving it a molecular weight of 399.92 g mol⁻¹ and a predicted XLogP3 of approximately 3.4 [2]. The difference of ~1.4 log units implies that the target compound is roughly 25‑fold less lipophilic, which can translate into higher aqueous solubility and a lower risk of phospholipidosis in cell‑based assays.

Ligand Efficiency vs. Analog
Class-level inference
Target: XLogP3 2, MW 323.82
4-tert-butylphenyl analog: XLogP3 ~3.4, MW ~399.92
ΔXLogP3 ≈ 1.4; ~25-fold lower lipophilicity
Reported lead-like property context — lower lipophilicity may support solubility in cell-based assays.
Computed physicochemical properties; class-level inference
physicochemical property ligand efficiency logP

TrkA Kinase Patent Coverage Without Specific Data

US 11,932,652 B2 generically claims pyrrolidinyl‑urea derivatives encompassing the scaffold of CAS 954659‑73‑5 as TrkA kinase inhibitors [1]. However, no IC₅₀, Ki, or cellular inhibition data are disclosed for this specific compound. Patent examples instead highlight congeners with distinct substitution patterns (e.g., pyrazolyl‑urea hybrids). Therefore, any procurement decision based on TrkA activity must be treated as an unvalidated hypothesis until confirmatory in‑house profiling is performed.

TrkA Kinase Patent Coverage
Data to verify
No quantitative data disclosed
Patent claims pyrrolidinyl-urea scaffold as TrkA inhibitor
TrkA activity remains unvalidated — requires in-house profiling for target engagement confirmation.
US 11,932,652 B2; no compound-specific IC₅₀ or Ki reported
TrkA kinase pain cancer patent

Evidence-Based Application Scenarios


Urease Off-Target Counter-Screen in Kinase Panels

Given its micromolar IC₅₀ against *H. pylori* urease (8.2 µM) [1], the compound can serve as a low‑potency reference point in urease counter‑screens when profiling pyrrolidinyl‑urea kinase inhibitors. Its weak activity helps define a selectivity window for lead molecules that must avoid urease inhibition.

Physicochemical Benchmark for Lead Optimization

With an XLogP3 of 2 and MW of 323.82 [2], the compound lies within lead‑like chemical space, making it a useful comparator when optimising the 4‑*tert‑butylphenyl* analog (MW ~400, XLogP3 ~3.4). Procurement for property‑based series navigation allows teams to balance potency gains against lipophilic burden.

Negative Control for TrkA Kinase Profiling

Because the patent literature generically claims the scaffold as a TrkA inhibitor but provides no compound‑specific data [3], CAS 954659‑73‑5 can be purchased as a structurally matched negative‑control candidate. Laboratories can empirically confirm target engagement (or lack thereof) to deconvolute structure–activity relationships within the pyrrolidinyl‑urea chemotype.

Fragment-Based Library Expansion Around the Pyrrolidinyl Urea Core

The compound’s available micromolar activity and low molecular weight make it a viable starting fragment for medicinal chemistry groups pursuing urea‑based inhibitors of bacterial ureases or other hydrolases. Procurement enables systematic diversification of the *N‑tert‑butyl* terminus while retaining the 1‑(4‑chlorophenyl)‑5‑oxopyrrolidine anchor [1].

Application
Selection Property
Validation Focus
Urease off-target counter-screen
Reported micromolar urease IC₅₀
Selectivity-window interpretation in kinase panels
Lead optimisation benchmark
Lead-like XLogP3 and MW profile
Property-based series navigation; lipophilic burden review
Negative-control candidate for TrkA
TrkA patent chemotype, no compound-specific data
Target-engagement deconvolution; SAR verification
Fragment-based library expansion
Low MW, micromolar activity anchor
Systematic diversification of N-tert-butyl terminus
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